molecular formula C17H15ClN4S B2535893 N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 925549-73-1

N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B2535893
CAS No.: 925549-73-1
M. Wt: 342.85
InChI Key: OMAJUAIZNYQVBQ-UHFFFAOYSA-N
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Description

N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a fascinating compound in organic chemistry. This compound features a complex molecular structure comprising a thiadiazole ring, chloromethyl group, and benzenecarboximidamide functionalities, making it significant in various chemical and biological applications.

Synthetic Routes and Reaction Conditions

This compound can be synthesized via several routes. One common method involves the reaction of chloromethyl-4-methylthiadiazole with phenylbenzenecarboximidamide under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired compound. The temperature and solvent choice, like acetonitrile or dichloromethane, can significantly impact the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound usually involves optimizing the above synthetic routes to maximize yield and minimize cost. Automated synthesis reactors and high-throughput screening methods are often employed to streamline the process. Purification steps, such as recrystallization or chromatography, ensure the compound meets the required quality standards for further applications.

Types of Reactions

This compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation of the compound can be carried out using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions typically involve agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles in the presence of suitable catalysts, like palladium or platinum complexes.

Major Products Formed

Depending on the reaction conditions, the major products can include oxidized derivatives, reduced forms, or substituted compounds with various functional groups replacing the chloromethyl or methylthiadiazole moieties.

Scientific Research Applications

N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide has diverse applications in scientific research, including:

  • Chemistry: As an intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

  • Biology: Potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

  • Medicine: Investigation as a lead compound for developing new pharmaceuticals, particularly due to its potential antibacterial and antifungal properties.

  • Industry: Use in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and benzenecarboximidamide groups play crucial roles in binding to these targets, leading to alterations in their activity. Pathways involved can include inhibition of enzyme activity or disruption of cellular processes, depending on the biological context.

Comparison with Similar Compounds

Similar compounds include:

  • N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylmethanecarboximidamide

  • N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylethanecarboximidamide

Compared to these, N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide has unique structural features that may confer distinct chemical and biological properties, such as enhanced binding affinity or increased stability.

Hope this helps satisfy your scientific curiosity!

Properties

IUPAC Name

N-[3-(chloromethyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-22-15(12-18)21-23-17(22)20-16(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJUAIZNYQVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NSC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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